molecular formula C9H7N3O4 B1418163 7-methoxy-6-nitroquinazolin-4(3H)-one CAS No. 1012057-47-4

7-methoxy-6-nitroquinazolin-4(3H)-one

Cat. No.: B1418163
CAS No.: 1012057-47-4
M. Wt: 221.17 g/mol
InChI Key: AJRGEVFKZSWGFX-UHFFFAOYSA-N
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Description

7-Methoxy-6-nitroquinazolin-4(3H)-one (CAS: 1012057-47-4) is a quinazolinone derivative with a molecular formula of C₉H₇N₃O₄ and a molecular weight of 221.17 g/mol . Structurally, it features a methoxy group (-OCH₃) at position 7 and a nitro group (-NO₂) at position 6 on the quinazolin-4(3H)-one core. This compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors such as gefitinib .

Synthesis: The compound is synthesized via nucleophilic substitution or nitration reactions. For example, a reported method involves reacting a precursor (compound 0303) with sodium in methanol at 100°C for 20 hours, yielding 77% product . Key spectral data includes:

  • ¹H-NMR (DMSO-d₆): δ 4.10 (s, 3H, OCH₃), 7.40 (s, 1H), 8.24 (s, 1H), 8.50 (s, 1H), 12.67 (s, 1H, NH) .

Properties

IUPAC Name

7-methoxy-6-nitro-3H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7N3O4/c1-16-8-3-6-5(2-7(8)12(14)15)9(13)11-4-10-6/h2-4H,1H3,(H,10,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJRGEVFKZSWGFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)N=CNC2=O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40445395
Record name 7-methoxy-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1012057-47-4
Record name 7-methoxy-6-nitroquinazolin-4(3H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40445395
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Method A: Nitration and Chlorination Approach

This classical route involves nitration of quinazoline derivatives followed by chlorination to introduce reactive halogen groups, which are then substituted with nucleophiles like amines.

Step Reaction Conditions Yield References
1 Nitration of quinazoline Nitrating mixture (HNO₃/H₂SO₄), 0°C to room temp ~92%
2 Chlorination with SOCl₂ Reflux at 90°C, with DMF catalyst 86%
3 Nucleophilic substitution with amines Reflux in THF or ethanol 78-85% ,

Research Findings: The nitration step selectively introduces a nitro group at the 6-position, while chlorination at the 4-position affords reactive intermediates for further substitution.

Method B: Microwave-Assisted Synthesis

Recent advancements utilize microwave irradiation to accelerate reactions, improving yields and reducing reaction times.

Step Reaction Conditions Yield References
1 Nitration Microwave irradiation at 150°C 95%
2 Chlorination Microwave at 130°C with SOCl₂ 90%
3 Amination Microwave with amines in polar solvents 80-85%

Research Findings: Microwave-assisted methods significantly reduce reaction times from hours to minutes, with comparable or improved yields.

Detailed Reaction Pathway for Synthesis of 7-Methoxy-6-nitroquinazolin-4(3H)-one

Step 1: Nitration of Quinazoline Derivative

  • Reagents : Nitric acid and sulfuric acid.
  • Conditions : Cold nitration at 0°C, then warming to room temperature.
  • Outcome : Nitro group introduced at the 6-position, yielding 6-nitroquinazoline derivatives with high regioselectivity.

Step 2: Chlorination at the 4-Position

  • Reagents : Thionyl chloride (SOCl₂), catalytic DMF.
  • Conditions : Reflux at 90°C for 5 hours.
  • Outcome : Formation of 4-chloro-6-nitroquinazoline intermediates with yields around 86%.

Step 3: Introduction of Methoxy Group at 7-Position

  • Reagents : Methanol with base or methylating agents.
  • Conditions : Reflux in methanol, often with potassium carbonate.
  • Outcome : Formation of 7-methoxy-6-nitroquinazoline derivatives.

Step 4: Cyclization to Obtain the Final Compound

  • Reagents : Suitable oxidants or reducing agents to finalize the quinazolinone core.
  • Conditions : Reflux in appropriate solvents, with purification via recrystallization.

Data Tables Summarizing Reaction Conditions and Yields

Reaction Step Reagents Solvent Temperature Time Yield (%) References
Nitration HNO₃ / H₂SO₄ - 0°C to RT 2-4 hours 92
Chlorination SOCl₂ + DMF Reflux 90°C 5 hours 86
Amination Amine + Solvent Reflux 1-2 hours 78-85 ,
Microwave-assisted nitration HNO₃ / H₂SO₄ Microwave 150°C 10 min 95
Microwave-assisted chlorination SOCl₂ Microwave 130°C 15 min 90

Research Findings and Optimization Insights

  • Yield Enhancement : Use of microwave irradiation can improve yields and reduce reaction times significantly.
  • Selectivity : Regioselectivity in nitration is crucial; controlling temperature and reagent ratios ensures nitration at the desired position.
  • Purification : Recrystallization from suitable solvents like ethanol or ethyl acetate is effective for obtaining high-purity intermediates.
  • Environmental Considerations : Employing greener solvents and reducing reagent excesses are ongoing research areas.

Chemical Reactions Analysis

Types of Reactions

7-methoxy-6-nitroquinazolin-4(3H)-one undergoes various chemical reactions, including:

    Oxidation: Conversion of the methoxy group to a hydroxyl group.

    Reduction: Reduction of the nitro group to an amino group.

    Substitution: Replacement of functional groups on the quinazoline ring.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields 7-methoxy-6-aminoquinazolin-4(3H)-one, while oxidation of the methoxy group produces 7-hydroxy-6-nitroquinazolin-4(3H)-one .

Scientific Research Applications

Medicinal Chemistry

7-Methoxy-6-nitroquinazolin-4(3H)-one has been extensively studied for its potential as an anticancer agent. It acts primarily as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR, which are critical in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis in cancer cells and inhibit tumor growth .

Key Mechanisms of Action:

  • Inhibition of Tyrosine Kinases : The compound binds to the ATP-binding site of RTKs, preventing their activation and downstream signaling pathways that promote cell growth.
  • Induction of Apoptosis : By disrupting the signaling necessary for cell survival, it encourages programmed cell death in malignant cells .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound exhibits antimicrobial and anti-inflammatory effects. Studies have shown efficacy against various bacterial strains and potential benefits in treating inflammatory conditions .

Structure-Activity Relationship (SAR)

A comprehensive SAR study indicates that modifications to the quinazoline core significantly enhance biological activity. Specific functional groups at designated positions on the quinazoline ring correlate with increased potency against cancer cell lines and improved binding affinity to target receptors .

Case Studies

  • Inhibition of HER-2 : A study demonstrated that this compound effectively inhibited HER-2 phosphorylation in breast cancer cell lines, leading to reduced cell proliferation and increased apoptosis rates.
  • Antimicrobial Testing : Another investigation revealed that this compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential as a therapeutic agent in treating infections.
  • Anti-inflammatory Effects : Preclinical studies indicated that the compound could reduce markers of inflammation in animal models, supporting its use in developing anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 7-methoxy-6-nitroquinazolin-4(3H)-one involves its interaction with specific molecular targets. It acts as an inhibitor of receptor tyrosine kinases, such as HER-2 and EGFR, which are involved in cell proliferation and survival pathways. By inhibiting these receptors, the compound can induce apoptosis and inhibit the growth of cancer cells .

Comparison with Similar Compounds

Table 1: Key Properties of 7-Methoxy-6-Nitroquinazolin-4(3H)-one and Analogues

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Synthesis Method Yield Key Applications/Properties
This compound 7-OCH₃, 6-NO₂ C₉H₇N₃O₄ 221.17 Sodium in methanol, 100°C, 20h 77% Kinase inhibitor intermediate
6-Nitro-7-tosylquinazolin-4(3H)-one 7-Tosyl, 6-NO₂ C₁₅H₁₁N₃O₄S 329.33 Sodium p-toluenesulfinate, DMF, 90°C 92% Enhanced stability via sulfonyl group
7-Fluoro-6-nitroquinazolin-4(3H)-one 7-F, 6-NO₂ C₈H₄FN₃O₃ 209.14 Nitration with HNO₃ in H₂SO₄ - Crystallographic stability
2-Amino-6-nitroquinazolin-4(3H)-one 2-NH₂, 6-NO₂ C₈H₆N₄O₃ 206.16 - - Pharmacological potential

Substituent Effects on Reactivity and Properties

Electron-Donating vs. In contrast, the nitro group (-NO₂) is strongly electron-withdrawing, making the ring more electrophilic and reactive toward nucleophilic attack . 6-Nitro-7-tosylquinazolin-4(3H)-one replaces the methoxy group with a tosyl (-SO₂C₆H₄CH₃) group, which improves thermal stability and facilitates further functionalization .

Biological Activity: Analgesic activity has been observed in quinazolinones with methyl or phenyl substituents (e.g., 2-methyl-4(3H)-quinazolinone), where the methyl group enhances lipophilicity and bioavailability . 7-Fluoro-6-nitroquinazolin-4(3H)-one exhibits crystallographic stability due to hydrogen bonding, a property leveraged in solid-state pharmaceutical formulations .

Synthetic Yields and Conditions: The target compound achieves a moderate yield (77%) under mild conditions (methanol, 100°C) , whereas 6-nitro-7-tosylquinazolin-4(3H)-one requires harsher reagents (DMF, 90°C) but achieves higher yields (92%) .

Biological Activity

7-Methoxy-6-nitroquinazolin-4(3H)-one is a heterocyclic compound belonging to the quinazoline family, known for its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The compound's unique substitution pattern contributes to its distinct biological effects, making it a valuable candidate for medicinal chemistry research.

Chemical Structure and Properties

The molecular formula of this compound is C9H8N4O3, with a molecular weight of approximately 221.17 g/mol. Its structure features a fused bicyclic system that includes a nitrogen atom in the ring, with a methoxy group at the 7-position and a nitro group at the 6-position.

PropertyValue
Molecular FormulaC9H8N4O3
Molecular Weight221.17 g/mol
Chemical StructureStructure

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity, particularly as an inhibitor of receptor tyrosine kinases (RTKs) such as HER-2 and EGFR. These receptors play crucial roles in cell proliferation and survival pathways. By inhibiting these targets, the compound can induce apoptosis in cancer cells.

The mechanism of action involves the inhibition of RTKs, leading to disrupted signaling pathways that promote cancer cell growth. This inhibition can result in reduced tumor size and increased apoptosis rates in various cancer cell lines.

Case Studies

  • In Vitro Studies : In studies involving breast cancer cell lines (e.g., BT-474 and SKBR-3), co-treatment with this compound and other agents like HDAC inhibitors has shown synergistic effects, enhancing apoptosis compared to monotherapy .
  • Xenograft Models : Efficacy was demonstrated in several xenograft models where administration of the compound resulted in significant reductions in tumor size compared to control groups. For instance, in non-small cell lung cancer (NSCLC) models, treatment led to a notable decrease in tumor growth rates .

Antimicrobial and Anti-inflammatory Activities

In addition to its anticancer properties, this compound has been studied for its antimicrobial and anti-inflammatory effects. The compound has shown promising results against various bacterial strains and inflammatory conditions, indicating its potential as a multi-functional therapeutic agent.

Structure-Activity Relationship (SAR)

A comprehensive SAR study revealed that modifications to the quinazoline core could significantly enhance biological activity. The presence of specific functional groups at designated positions on the quinazoline ring was found to correlate with increased potency against cancer cell lines and improved binding affinity to target receptors .

Comparative Analysis with Similar Compounds

The following table summarizes the biological activities of this compound compared to structurally similar compounds:

Compound NameBiological ActivityUnique Aspects
This compound Anticancer, AntimicrobialInhibits HER-2 and EGFR; shows synergistic effects
6-Nitroquinazolin-4(3H)-one Primarily anticancerLacks methoxy substitution; less potent
7-Methoxyquinazolin-4(3H)-one AntimicrobialDifferent activity profile; not primarily anticancer

Q & A

Basic: What are the established synthetic routes for 7-methoxy-6-nitroquinazolin-4(3H)-one, and how can reaction conditions be optimized?

Answer:
The compound is typically synthesized via nitration of a methoxy-substituted quinazolinone precursor. A common method involves treating 7-methoxyquinazolin-4(3H)-one with a nitrating agent such as fuming HNO₃ in concentrated H₂SO₄ under controlled heating (373 K for 1 hour) . Alternative routes may use formamidine acetate in ethanol under reflux for cyclization . Optimization includes adjusting stoichiometry (e.g., 1:1 molar ratio of precursor to nitrating agent), monitoring reaction time (1–6 hours), and selecting solvents (acetic acid for recrystallization) to improve yield and purity .

Basic: How can purification and crystallization of this compound be achieved?

Answer:
Post-synthesis, the crude product is precipitated by pouring the reaction mixture onto ice-water to quench excess acid . Recrystallization from acetic acid or mixed solvents (ethanol/acetone/THF, 1:1:1 v/v) enhances purity. Slow evaporation at room temperature over 1–7 days yields crystals suitable for X-ray diffraction . Monitor crystal growth using polarizing microscopy to assess quality.

Basic: What spectroscopic and crystallographic techniques are critical for characterizing this compound?

Answer:

  • NMR Spectroscopy : ¹H and ¹³C NMR in DMSO-d₆ identify methoxy (δ ~3.9 ppm) and nitro group effects on aromatic protons (δ 7.0–8.2 ppm) .
  • X-ray Diffraction : Resolves crystal packing and bond parameters (e.g., triclinic P1 system, a = 5.636 Å, α = 79.38° for analogous fluoro-nitro derivatives) . Hydrogen atoms are modeled geometrically with riding constraints (C–H = 0.93–0.95 Å, N–H = 0.86–0.88 Å) .

Advanced: How can structure-activity relationship (SAR) studies guide the design of bioactive derivatives?

Answer:
Modify the quinazolinone core at positions 6 (nitro) and 7 (methoxy) to evaluate antitumor or kinase inhibition activity. For example:

  • Replace methoxy with ethoxy or bulky groups to assess steric effects on target binding .
  • Reduce the nitro group to amine for downstream functionalization (e.g., coupling with thiazole or imidazole moieties) .
  • Use in vitro assays (e.g., kinase inhibition or antibacterial disk diffusion) to correlate substituents with activity .

Advanced: What challenges arise in resolving crystallographic data for nitro-substituted quinazolinones?

Answer:
Nitro groups introduce disorder due to rotational freedom, complicating electron density maps. Mitigation strategies include:

  • Collecting low-temperature (100 K) diffraction data to reduce thermal motion .
  • Constraining anisotropic displacement parameters for nitro oxygens during refinement .
  • Validating bond lengths against standard values (e.g., C–NO₂ ~1.47 Å per Allen et al. ).

Advanced: How can contradictory nitration methods in literature be reconciled?

Answer:
Discrepancies in nitration conditions (e.g., H₂SO₄/HNO₃ vs. acetyl nitrate) may arise from substrate sensitivity. For electron-deficient cores (e.g., pre-nitrated intermediates), milder agents (e.g., HNO₃/Ac₂O) prevent over-oxidation. Systematic screening of temperature (298–373 K) and acid strength (H₂SO₄ vs. polyphosphoric acid) is advised .

Basic: What safety protocols are essential when handling nitrating agents?

Answer:

  • Use fume hoods and blast shields due to HNO₃/H₂SO₄ corrosivity and exothermic reactions .
  • Quench residual acid with ice-water before disposal .
  • Personal protective equipment (PPE): acid-resistant gloves, goggles, and lab coats .

Advanced: How can computational modeling complement experimental data for this compound?

Answer:

  • DFT Calculations : Predict nitro group orientation and H-bonding interactions (e.g., N–H···O) in crystal lattices .
  • Docking Studies : Simulate binding to kinase targets (e.g., Raf) using crystal structure coordinates to prioritize synthetic targets .

Advanced: What methodologies are used to evaluate biological activity in derivatives?

Answer:

  • Kinase Assays : Measure IC₅₀ values via ADP-Glo™ kinase assays using recombinant enzymes .
  • Antibacterial Screening : Use MIC (minimum inhibitory concentration) assays against Gram-positive/-negative strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess selectivity .

Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation?

Answer:

  • pH Stability : Nitro groups are prone to reduction in basic conditions. Use buffered solutions (pH 4–6) for in vitro studies .
  • Thermal Stability : TGA/DSC analysis reveals decomposition above 250°C, suggesting solid-state storage at RT .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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7-methoxy-6-nitroquinazolin-4(3H)-one
Reactant of Route 2
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7-methoxy-6-nitroquinazolin-4(3H)-one

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